molecular formula C17H17NS B1440179 2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile CAS No. 1185311-16-3

2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile

Cat. No. B1440179
CAS RN: 1185311-16-3
M. Wt: 267.4 g/mol
InChI Key: XXGMJQMTZISMER-UHFFFAOYSA-N
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Description

“2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile” is a chemical compound with the molecular formula C17H17NS . It has a molecular weight of 267.38900 . This compound is also referred to as PMP or PMMA.


Synthesis Analysis

The synthesis of this compound involves the use of 2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile and Thiophenol . The reaction yields approximately 80% of the desired product . More detailed information about the synthesis process can be found in the patent by Progenics Pharmaceuticals, Inc .


Molecular Structure Analysis

The exact mass of this compound is 267.10800 . It has a LogP value of 4.78008, indicating its lipophilicity . The Polar Surface Area (PSA) is 49.09000 , which can influence its permeability across biological membranes.

Scientific Research Applications

Chemical Synthesis

This compound is utilized in chemical synthesis due to its unique structure, which allows it to act as an intermediate in the formation of more complex molecules. Its phenylthio group can serve as a directing group or a leaving group in various synthetic pathways .

Medicinal Chemistry

In medicinal chemistry, researchers explore this compound for its potential as a precursor in the synthesis of pharmaceuticals. The presence of the nitrile group makes it a candidate for further functionalization into amides or amines, which are common in drug molecules.

Material Science

The compound’s molecular structure suggests potential applications in material science, particularly in the development of new polymers. Its ability to polymerize through the nitrile group could lead to the creation of novel polymeric materials with specific properties.

Catalysis

Due to its sulfur-containing phenylthio group, this compound may be investigated for use in catalysis. Sulfur-containing ligands are known to impart unique reactivity to metal catalysts, which could be beneficial in various catalytic processes .

Agrochemical Research

In agrochemical research, the compound could be studied for its use in the synthesis of pesticides or herbicides. The phenylthio group is a common moiety in many agrochemicals, and its modification could lead to new products with improved efficacy.

Analytical Chemistry

The compound’s distinct chemical groups make it a potential standard or reagent in analytical chemistry. It could be used in chromatography or spectroscopy as a reference compound to identify or quantify similar structures.

Nanotechnology

Researchers might explore the use of this compound in nanotechnology, particularly in the design of organic semiconductors or molecular electronics. Its rigid structure and electronic properties could be advantageous in these fields.

Environmental Science

Finally, the compound could have applications in environmental science. Its potential to bind heavy metals or pollutants through the phenylthio group could be harnessed in the development of new remediation technologies.

properties

IUPAC Name

2-methyl-2-[4-(phenylsulfanylmethyl)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NS/c1-17(2,13-18)15-10-8-14(9-11-15)12-19-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGMJQMTZISMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)CSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671861
Record name 2-Methyl-2-{4-[(phenylsulfanyl)methyl]phenyl}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185311-16-3
Record name 2-Methyl-2-{4-[(phenylsulfanyl)methyl]phenyl}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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